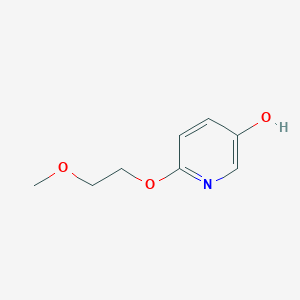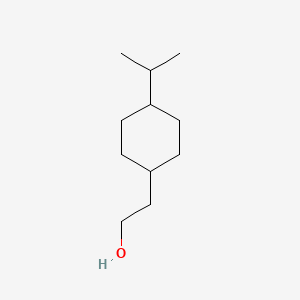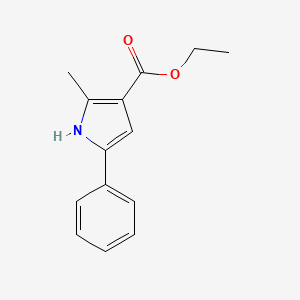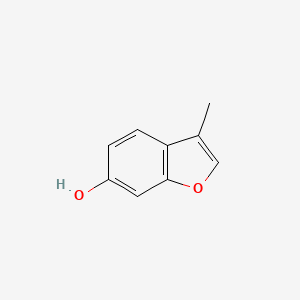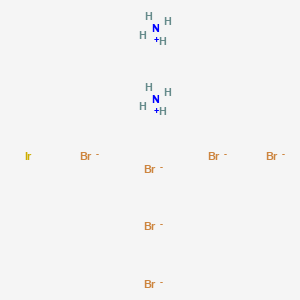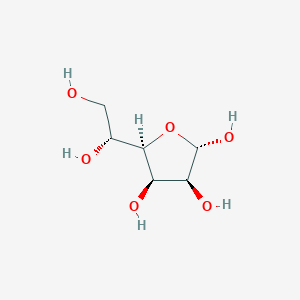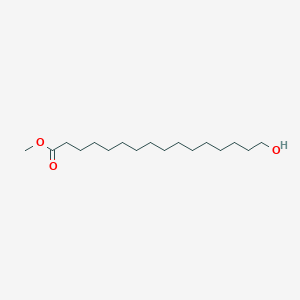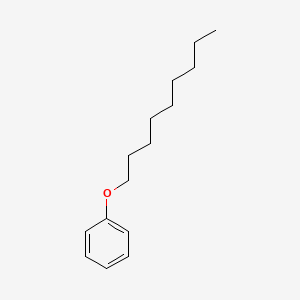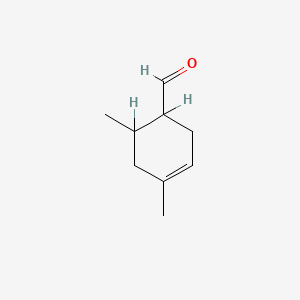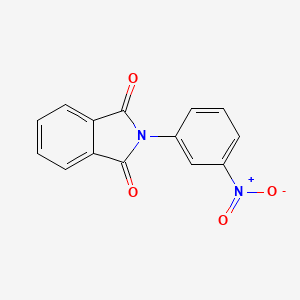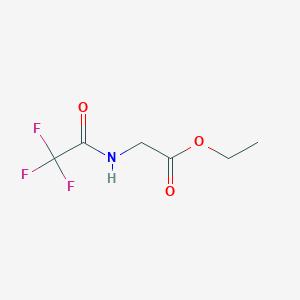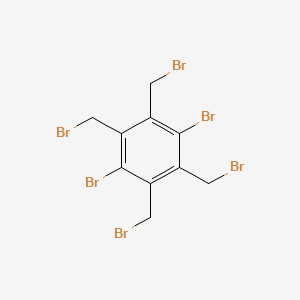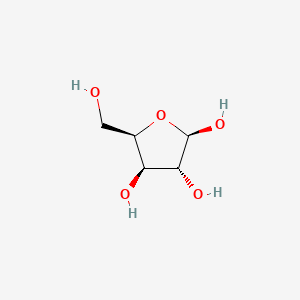
Beta-D-Xylofuranose
Vue d'ensemble
Description
Beta-D-Xylofuranose is a type of sugar molecule with the molecular formula C5H10O5 . It is also known as Xylose . The average mass of Beta-D-Xylofuranose is 150.130 Da and its monoisotopic mass is 150.052826 Da .
Synthesis Analysis
Beta-D-Xylofuranose is a key constituent of hemicelluloses, which are the second most abundant polysaccharide in nature after cellulose . The synthesis of Beta-D-Xylofuranose and its derivatives has been a subject of research due to their potential applications in various fields .Molecular Structure Analysis
The molecular structure of Beta-D-Xylofuranose consists of 5 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms . It has 4 defined stereocentres . The structure of Beta-D-Xylofuranose can be viewed in 3D .Chemical Reactions Analysis
Beta-D-Xylofuranose is involved in various chemical reactions. For instance, it has been studied for its reactivity under fast pyrolysis conditions . The gas-phase pyrolytic reactivity of Beta-D-Xylofuranose has been thoroughly investigated using computational strategies rooted in quantum chemistry .Physical And Chemical Properties Analysis
Beta-D-Xylofuranose has a molecular weight of 150.130 Da . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on specialized chemical databases .Applications De Recherche Scientifique
Biological Evaluation and Antiviral Properties
Beta-D-Xylofuranose has been explored for its biological and antiviral properties. A systematic synthesis and examination of beta-D-xylofuranosyl nucleosides, including their antiviral, antimetabolic, and cytostatic properties, have been conducted. Certain compounds like 9-(beta-D-xylofuranosyl)adenine, guanine, and cytosine exhibited significant biological activity (Gosselin et al., 1986).
Application in Polymer Synthesis and Anticoagulants
Beta-D-Xylofuranose is used in polymer synthesis. A study on selective ring-opening polymerization of silylated 1,5-anhydro-beta-D-xylofuranose led to the synthesis of branched D-xylofuranan. This polymer showed high blood-anticoagulant activity, indicating its potential in medical applications (Yoshida et al., 1988).
Development of Antithrombotic Agents
Beta-D-Xylofuranose has been used in the synthesis of compounds with antithrombotic activity. One study synthesized 4-substituted-phenyl 1,5-dithio-D- xylopyranosides from D-xylose, which demonstrated significant antithrombotic activity in animal models (Bozo et al., 1998).
Role in Proteoglycan Synthesis and Cell Proliferation
Research has shown that beta-D-xylosides can impact proteoglycan synthesis and cell proliferation. Specific xylosides can inhibit cell proliferation while modulating proteoglycan synthesis, indicating their potential role in understanding cellular processes (Potter-Perigo et al., 1992).
Impact on Glycolipid Synthesis
Beta-D-Xylosides have been found to influence glycolipid synthesis in human melanoma and Chinese hamster ovary cells. This discovery suggests that some effects of beta-xylosides could be partially explained by their impact on glycolipid synthesis, providing insights into cellular processes and potential therapeutic applications (Freeze et al., 1993).
Mécanisme D'action
Propriétés
IUPAC Name |
(2R,3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-KKQCNMDGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H]([C@@H](O1)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467944 | |
| Record name | Beta-D-Xylofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Beta-D-Xylofuranose | |
CAS RN |
37110-85-3 | |
| Record name | beta-D-Xylofuranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037110853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beta-D-Xylofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-D-XYLOFURANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25A82N17F1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



